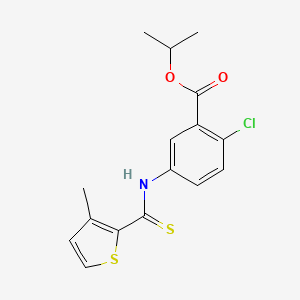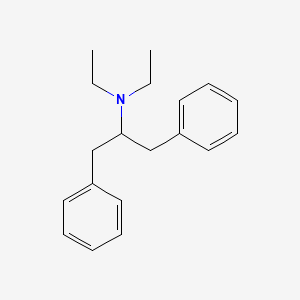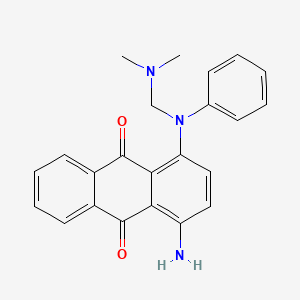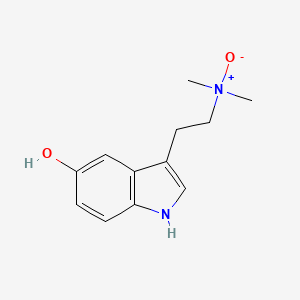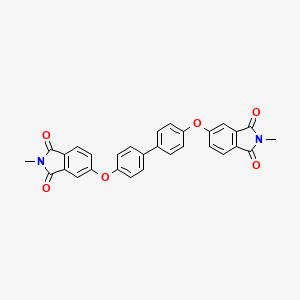
1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- is a complex organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the biphenyl and other substituents through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Phthalimides: Compounds with a similar isoindole core structure.
Biphenyl Derivatives: Compounds containing the biphenyl moiety.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
63227-28-1 |
|---|---|
分子式 |
C30H20N2O6 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
2-methyl-5-[4-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3 |
InChI 键 |
SWUJSSMOGIHXPZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


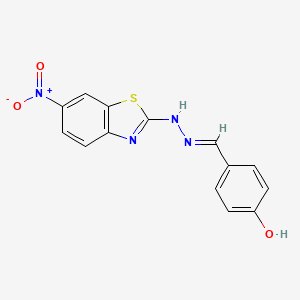
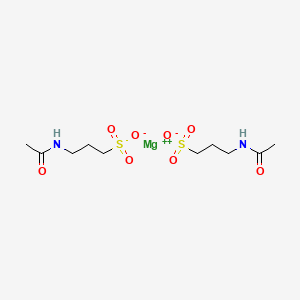

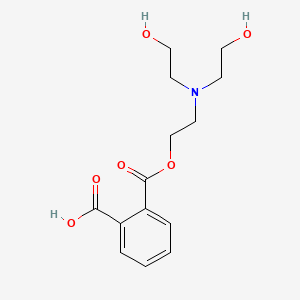
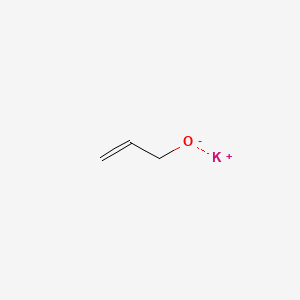
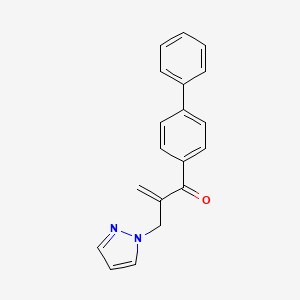
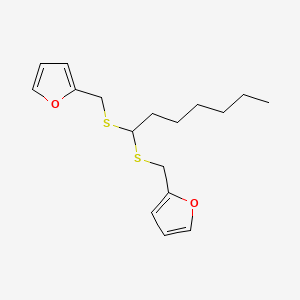
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

